4,4'-((1E,1'E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid
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Overview
Description
4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by its unique structure, which includes an anthracene core linked to two benzoic acid groups via ethene bridges. The compound is of significant interest in various fields of scientific research due to its unique photophysical and electrochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between anthracene and a suitable dienophile.
Formation of Ethene Bridges: The ethene bridges are introduced via a Wittig reaction, where a phosphonium ylide reacts with the anthracene core to form the ethene linkages.
Attachment of Benzoic Acid Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid exerts its effects is largely dependent on its interaction with specific molecular targets and pathways. For example, in photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS) that can induce cell death in targeted tissues. In organic electronics, its unique electronic properties facilitate charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((1E,1’E)-2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl)dibenzoic acid
- 4,4’-((1E,1’E)-2,5-Dibromo-1,4-phenylene)bis(ethene-2,1-diyl)dibenzoic acid
Uniqueness
4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid is unique due to its anthracene core, which imparts distinct photophysical properties compared to other similar compounds. This makes it particularly valuable in applications requiring strong light absorption and emission, such as in OLEDs and OPVs.
Properties
Molecular Formula |
C32H22O4 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[(E)-2-[10-[(E)-2-(4-carboxyphenyl)ethenyl]anthracen-9-yl]ethenyl]benzoic acid |
InChI |
InChI=1S/C32H22O4/c33-31(34)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(35)36/h1-20H,(H,33,34)(H,35,36)/b19-13+,20-14+ |
InChI Key |
ATNHSEKOZXABDI-IWGRKNQJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C3C(=C(C2=C1)/C=C/C4=CC=C(C=C4)C(=O)O)C=CC=C3)/C=C/C5=CC=C(C=C5)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)C(=O)O)C=CC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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